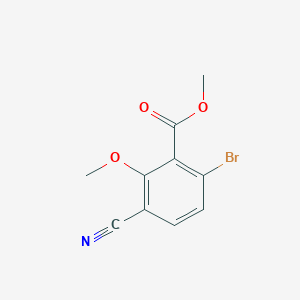

Methyl 6-bromo-3-cyano-2-methoxybenzoate

Description

Methyl 6-bromo-3-cyano-2-methoxybenzoate is a substituted benzoate ester characterized by a benzene ring functionalized with bromo (Br), cyano (CN), methoxy (OCH₃), and methyl ester (COOCH₃) groups at positions 6, 3, 2, and 1, respectively. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and materials science. Its bromo and cyano groups enhance electrophilicity, while the methoxy group contributes to solubility in polar aprotic solvents.

Properties

CAS No. |

1805019-43-5 |

|---|---|

Molecular Formula |

C10H8BrNO3 |

Molecular Weight |

270.08 g/mol |

IUPAC Name |

methyl 6-bromo-3-cyano-2-methoxybenzoate |

InChI |

InChI=1S/C10H8BrNO3/c1-14-9-6(5-12)3-4-7(11)8(9)10(13)15-2/h3-4H,1-2H3 |

InChI Key |

PTACLEKXBUAMEL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1C(=O)OC)Br)C#N |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)Br)C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-3-cyano-2-methoxybenzoate has been investigated for its biological activities, particularly in drug discovery. Its unique structure allows it to act as a biochemical probe in enzyme interactions. Preliminary studies suggest that it may possess:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further pharmacological studies.

- Anticancer Activities : Initial investigations have shown potential anticancer properties, warranting additional research to elucidate its mechanisms of action.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions enables the synthesis of derivatives that can be tailored for specific applications. Notable reactions include:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

- Cyanation Reactions : The cyano group allows for further functionalization, enhancing the compound's utility in synthesizing complex molecules.

Case Study 1: Enzyme Interaction Studies

In a study examining the binding affinity of this compound with specific enzymes, researchers found that the compound exhibited significant inhibition of enzyme activity. This finding supports its potential role in drug design targeting enzyme-related diseases.

Case Study 2: Anticancer Activity Assessment

A preliminary investigation into the anticancer properties of this compound demonstrated notable cytotoxic effects against various cancer cell lines. Further studies are required to elucidate the underlying mechanisms and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Benzoate Ester Family

The compound shares structural similarities with other methyl benzoate derivatives, differing primarily in substituent type and position. Key analogues include:

Key Observations :

- Electronic Effects: The cyano group in Methyl 6-bromo-3-cyano-2-methoxybenzoate is a stronger electron-withdrawing group (EWG) compared to fluorine or methyl substituents in analogues. This increases the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions.

- Steric Hindrance : The methoxy group at position 2 introduces moderate steric hindrance, which may slow hydrolysis compared to less hindered esters like methyl palmitate .

- Solubility: The combination of bromo (lipophilic) and cyano/methoxy (polar) groups results in balanced solubility in organic solvents (e.g., DCM, THF), unlike purely lipophilic esters such as methyl isostearate .

Analytical Data :

- NMR/FTIR: The compound’s ¹H NMR spectrum would show distinct signals for methoxy (~δ 3.9 ppm) and aromatic protons (split by bromo and cyano substituents). This contrasts with methyl shikimate, which exhibits peaks for hydroxylated cyclohexene moieties .

- Chromatography : Retention times in GC-MS would differ significantly from diterpene esters (e.g., torulosic acid methyl ester) due to aromaticity and lower molecular weight .

Reactivity and Stability

- Hydrolysis: The cyano group stabilizes the ester against base-catalyzed hydrolysis compared to methyl 6-bromo-2-fluoro-3-hydroxybenzoate, where the hydroxyl group increases acidity and susceptibility to degradation .

- Thermal Stability: Bromo and cyano substituents enhance thermal stability relative to aliphatic esters like methyl palmitate, which degrade at lower temperatures .

Preparation Methods

Bromination of 3-cyano-2-methoxybenzoic acid

- Reagents : Bromine or N-bromosuccinimide (NBS), catalysts like iron or aluminum chloride.

- Conditions : Typically performed in a polar aprotic solvent like DMF at moderate temperatures (e.g., 60°C).

- Yield : Varies depending on conditions but can be optimized to achieve high yields.

Esterification of 6-bromo-3-cyano-2-methoxybenzoic acid

- Reagents : Methanol, sulfuric acid or diazomethane.

- Conditions : Acidic conditions under reflux or mild conditions with diazomethane.

- Yield : Generally high yields are achievable with proper conditions.

Cross-Coupling Reactions

- Reagents : Palladium catalysts, cyano sources (e.g., zinc cyanide), and appropriate ligands.

- Conditions : Typically performed in a polar aprotic solvent at elevated temperatures.

- Yield : Dependent on catalyst efficiency and reaction conditions.

Analysis of Reaction Conditions

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, DMF, 60°C | 2-4 hours | 70-85% |

| Esterification | Methanol, H₂SO₄, reflux | 1-2 hours | 80-90% |

| Cross-Coupling | Pd catalyst, Zn(CN)₂, DMF, 100°C | 4-6 hours | 60-80% |

Purification Techniques

Purification of the final product typically involves:

- Column Chromatography : Using silica gel with appropriate solvent systems (e.g., hexane:EtOAc).

- Recrystallization : From solvents like ethanol or methanol to achieve high purity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.